1,2,3-Triphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triphenylbutan-1-one is an organic compound characterized by a butanone backbone with three phenyl groups attached at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenylbutan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzene with butanone derivatives, followed by subsequent reactions to introduce the additional phenyl groups. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1,2,3-Triphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Triphenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triphenylpropane: Similar structure but with a propane backbone.
1,2,3-Triphenylcyclopropane: Contains a cyclopropane ring instead of a butanone backbone.
1,2,3-Triphenylbutane: Lacks the ketone functional group.
Uniqueness
1,2,3-Triphenylbutan-1-one is unique due to the presence of the ketone functional group, which imparts distinct chemical reactivity compared to its analogs.
Properties
CAS No. |
6333-99-9 |
---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,2,3-triphenylbutan-1-one |
InChI |
InChI=1S/C22H20O/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)22(23)20-15-9-4-10-16-20/h2-17,21H,1H3 |
InChI Key |
AYSBDAMMUKILSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.